1-Amino-3-isopropoxy-propan-2-ol
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Overview
Description
1-Amino-3-isopropoxy-propan-2-ol is an amino alcohol1. It has a molecular formula of C6H15NO223.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Amino-3-isopropoxy-propan-2-ol. However, it’s worth noting that amino alcohols like this compound are often synthesized through nucleophilic substitution or reduction reactions3.Molecular Structure Analysis
The molecular structure of 1-Amino-3-isopropoxy-propan-2-ol consists of a propan-2-ol substituted by an amino group at position 1 and an isopropoxy group at position 32. The molecular weight is 133.193.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Amino-3-isopropoxy-propan-2-ol are not readily available in the literature. However, as an amino alcohol, it may participate in reactions typical for alcohols and amines, such as condensation, substitution, and redox reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Amino-3-isopropoxy-propan-2-ol include its molecular formula (C6H15NO2) and molecular weight (133.19)3. Detailed information about its melting point, boiling point, and density are not readily available5.
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has synthesized a series of compounds related to 1-Amino-3-isopropoxy-propan-2-ol, exploring their affinity to beta-1 and beta-2-adrenoceptors. These studies highlight the potential of such compounds in achieving substantial cardioselectivity, which is crucial in the development of more targeted beta-blockers with reduced side effects. For instance, the study by Rzeszotarski et al. (1979) confirms the significant cardioselectivity of certain derivatives when compared to those with a 1-(4-hydroxyphenethyl) group, suggesting their potential in heart-related therapies (Rzeszotarski et al., 1979).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of chiral 1,3-amino alcohols, including derivatives of 1-Amino-3-isopropoxy-propan-2-ol, has been a focus for applications in asymmetric synthesis. Oliver Torre et al. (2006) demonstrated the effective use of Candida antarctica lipase A in the transesterification reaction of such derivatives, showcasing a valuable route for synthesizing enantiomerically pure compounds like (S)-dapoxetine (Torre et al., 2006).
Catalytic Conversion in Chemical Synthesis
A study by Bhupendra Kumar Singh et al. (2019) investigated the conversion of glycerol to 2-isopropoxy-propan-1-ol, highlighting the role of noble metal ion-exchanged mordenite zeolites in catalytic transfer hydrogenolysis. This research underscores the utility of 1-Amino-3-isopropoxy-propan-2-ol derivatives in the efficient and selective synthesis of valuable chemical intermediates, with potential applications in industrial processes (Singh et al., 2019).
Synthesis and Evaluation in Dendrimer Technology
The synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, as described by T. R. Krishna et al. (2005), presents a method for creating dendrimers with diverse functional groups at their peripheries. These dendrimers, characterized by their non-toxic nature, hold promise for various biological applications, demonstrating the broader research potential of 1-Amino-3-isopropoxy-propan-2-ol derivatives in creating biocompatible materials (Krishna et al., 2005).
Safety And Hazards
While specific safety and hazard information for 1-Amino-3-isopropoxy-propan-2-ol is not readily available, general precautions for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes6.
Future Directions
The future directions of research and applications involving 1-Amino-3-isopropoxy-propan-2-ol are not clearly defined in the literature3.
Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. For a more detailed and updated analysis, please refer to the latest scientific literature and databases.
properties
IUPAC Name |
1-amino-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUZUSPLWIAHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349801 |
Source
|
Record name | 1-Amino-3-isopropoxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-isopropoxy-propan-2-ol | |
CAS RN |
3141-83-1 |
Source
|
Record name | 1-Amino-3-isopropoxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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